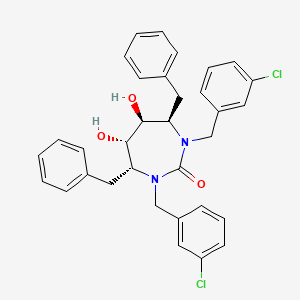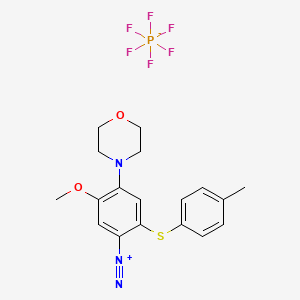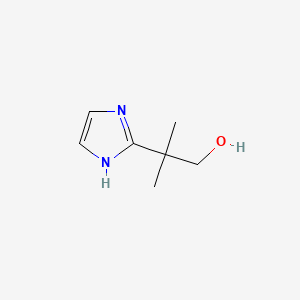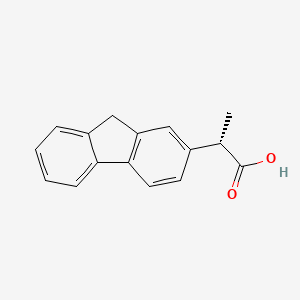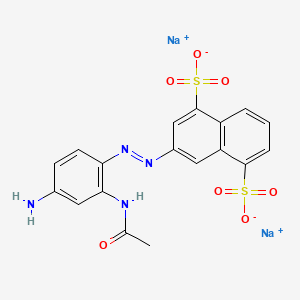
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate typically involves a multi-step process. The starting materials include naphthalene-1,5-disulphonic acid and 2-(acetylamino)-4-aminophenyl. The key steps in the synthesis are:
Diazotization: The amino group of 2-(acetylamino)-4-aminophenyl is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to form the azo compound.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and automation to maintain consistent quality.
化学反应分析
Types of Reactions
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines such as 2-(acetylamino)-4-aminophenyl and naphthalene-1,5-disulphonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its stability and vibrant color.
作用机制
The compound exerts its effects primarily through its azo bond, which is responsible for its color properties. The azo bond can interact with various molecular targets, leading to changes in color under different conditions. In biological systems, the compound can bind to specific proteins or cellular components, aiding in visualization and analysis.
相似化合物的比较
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-((2-(acetylamino)-4-aminophenyl)azo)benzene-1,3-disulphonate: Similar in structure but with different substitution patterns on the aromatic rings.
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)benzene-1,5-disulphonate: Another azo dye with a different aromatic backbone.
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-2,7-disulphonate: Differing in the position of the sulfonate groups on the naphthalene ring.
These compounds share similar applications but differ in their specific properties and reactivity, making this compound unique in its own right.
属性
CAS 编号 |
60958-45-4 |
|---|---|
分子式 |
C18H14N4Na2O7S2 |
分子量 |
508.4 g/mol |
IUPAC 名称 |
disodium;3-[(2-acetamido-4-aminophenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H16N4O7S2.2Na/c1-10(23)20-16-7-11(19)5-6-15(16)22-21-12-8-14-13(18(9-12)31(27,28)29)3-2-4-17(14)30(24,25)26;;/h2-9H,19H2,1H3,(H,20,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI 键 |
OLHWVFPCEKQFCE-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


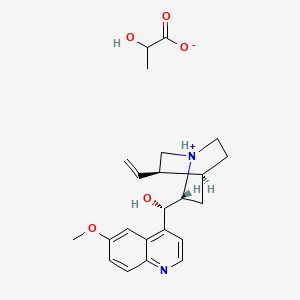

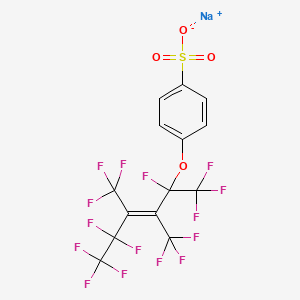
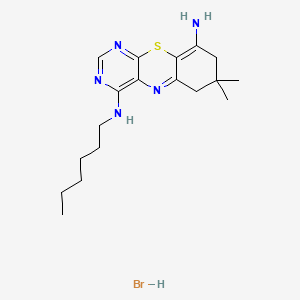

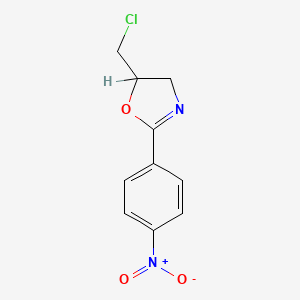


![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
